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molecular formula C7H10Cl2N2 B141387 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 147740-02-1

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No. B141387
M. Wt: 193.07 g/mol
InChI Key: FZBCVKVGLQRBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312823

Procedure details

8.5 g (44 mmol) of ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate are refluxed overnight in 90 ml of concentrated hydrochloric acid. The solution is concentrated, the residue is stirred with acetone, and the salt is filtered off with suction and dried in the air.
Name
ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH:5]=[CH:4][C:3]2[CH2:7][N:8](C(OCC)=O)[CH2:9][C:2]1=2.[ClH:15]>>[ClH:15].[ClH:15].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][NH:8][CH2:9][C:2]=12 |f:2.3.4|

Inputs

Step One
Name
ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate
Quantity
8.5 g
Type
reactant
Smiles
N1C2=C(C=CC1)CN(C2)C(=O)OCC
Name
Quantity
90 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with acetone
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
FILTRATION
Type
FILTRATION
Details
the salt is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1=C2C(=CC=C1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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